molecular formula C45H57N9O10S2 B1460154 CCK (27-33)

CCK (27-33)

Cat. No.: B1460154
M. Wt: 948.1 g/mol
InChI Key: CRSGPVVFNHQALK-GIZYWFQPSA-N
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Description

Cholecystokinin Octapeptide (2-8) (desulfated) (CCK-8d) is a truncated, desulfated form of the full-length cholecystokinin (CCK) hormone. Structurally, it corresponds to residues 2–8 of the C-terminal octapeptide of CCK, with the sequence Tyr-Met-Gly-Trp-Met-Asp-Phe-NH₂ (molecular formula: C₄₅H₅₇N₉O₁₀S₂; molecular weight: 948.14 Da) . Unlike its sulfated counterpart (CCK-8s), CCK-8d lacks the sulfate group on the tyrosine residue, which significantly alters its receptor binding affinity and biological activity . This peptide is used in research to study CCK receptor subtypes (CCK-A and CCK-B) and their roles in gastrointestinal, neuronal, and metabolic processes .

Properties

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H57N9O10S2/c1-65-18-16-33(51-41(60)31(46)20-27-12-14-29(55)15-13-27)42(61)49-25-38(56)50-36(22-28-24-48-32-11-7-6-10-30(28)32)44(63)52-34(17-19-66-2)43(62)54-37(23-39(57)58)45(64)53-35(40(47)59)21-26-8-4-3-5-9-26/h3-15,24,31,33-37,48,55H,16-23,25,46H2,1-2H3,(H2,47,59)(H,49,61)(H,50,56)(H,51,60)(H,52,63)(H,53,64)(H,54,62)(H,57,58)/t31-,33-,34-,35-,36-,37-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRSGPVVFNHQALK-GIZYWFQPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H57N9O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

948.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

The predominant and most reliable method for preparing Cholecystokinin Octapeptide (2-8) (desulfated) is solid-phase peptide synthesis (SPPS) . This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin, facilitating precise control over the peptide sequence and modifications.

Chemical Modifications and Stability Considerations

  • Desulfation : The removal of the sulfate group from the tyrosine residue reduces the peptide’s affinity to CCK1 receptors but increases its stability and modifies its biological activity, making it more akin to a gastrin analogue with diminished potency.
  • Amidation : The C-terminal amidation is crucial for maintaining peptide stability and receptor interaction.
  • Enzymatic Degradation : In biological systems, the peptide is subject to degradation by peptidases, which is considered during synthesis to optimize stability for experimental use.

Analytical Characterization

After synthesis, the peptide is characterized using:

Technique Purpose
Mass Spectrometry Confirm molecular weight and sequence
HPLC Assess purity and isolate the desired peptide
Amino Acid Analysis Verify sequence and composition
Nuclear Magnetic Resonance (NMR) Structural confirmation (optional)

These analyses ensure the peptide’s identity, purity, and structural integrity for reproducible research results.

Summary Table: Preparation Features of Cholecystokinin Octapeptide (2-8) (Desulfated)

Aspect Description
Synthesis Method Solid-phase peptide synthesis (SPPS)
Peptide Sequence Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2 (no sulfation on Tyr)
Key Modification Desulfation (absence of sulfate on tyrosine)
Purification High-performance liquid chromatography (HPLC)
Stability Enhancements C-terminal amidation
Analytical Techniques Mass spectrometry, HPLC, amino acid analysis
Biological Activity Impact Reduced receptor binding compared to sulfated form

Chemical Reactions Analysis

Primary Chemical Reactions

The primary chemical reactions involving CCK-8 (desulfated) include:

  • Sulfation and Desulfation : The sulfation of tyrosine residues is a significant reaction affecting the biological activity of cholecystokinin peptides. In vivo studies indicate that both sulfated and desulfated forms can undergo enzymatic sulfation, influencing their efficacy in biological systems. The competition for sulfate groups between cholecystokinin and dopamine has been noted, indicating complex biochemical interactions that can affect neurotransmitter levels in the brain .

  • Enzymatic Degradation : CCK-8 (desulfated) is subject to degradation by peptidases in the body, breaking it down into individual amino acids. Research indicates that the half-life of desulfated CCK-8 in human plasma is approximately 18 minutes, while the sulfated form exhibits a longer half-life of about 50 minutes .

Interaction with Receptors

CCK-8 (desulfated) primarily interacts with CCK-1 receptors located on smooth muscle cells of the gallbladder and pancreas. This binding stimulates digestive enzyme secretion and gallbladder contraction but is less potent than its sulfated counterpart. The desulfated variant behaves more like a gastrin analogue with diminished potency but still influences dopamine release in certain neural pathways .

Comparative Biological Activity

The biological activities of CCK-8 (desulfated) can be compared with related peptides:

Compound NameStructure CharacteristicsBiological Activity
Cholecystokinin Octapeptide (sulfated)Contains sulfate group at tyrosine position 7High potency at CCK receptors; stimulates digestion
GastrinSimilar C-terminal sequence; lacks sulfatePrimarily stimulates gastric acid secretion
Cholecystokinin Octapeptide (1-5)Shorter peptide; retains some activityModulates pancreatic enzyme secretion
Peptide YYDifferent sequence; primarily involved in appetiteReduces gastric motility; increases satiety

CCK-8 (desulfated) exhibits reduced biological activity compared to its sulfated counterpart but retains some influence over dopaminergic systems .

Stability Considerations

Scientific Research Applications

Neurobiological Applications

Cognitive Enhancement and Neuroprotection

Recent studies have highlighted the potential of desulfated CCK-8 in alleviating cognitive impairment, particularly in the context of delayed neurocognitive recovery (dNCR) following surgery. In a study involving aged mice, desulfated CCK-8 was shown to improve cognitive functions by promoting glutamatergic synaptogenesis and inhibiting the activation of A1 reactive astrocytes and microglia, which are associated with neuroinflammation. The findings suggest that desulfated CCK-8 could serve as a therapeutic target for dNCR .

Mechanism of Action

The mechanism through which desulfated CCK-8 exerts its effects involves modulation of inflammatory pathways. It inhibits the release of pro-inflammatory cytokines such as tumor necrosis factor alpha (TNF-α) and interleukin 1 alpha (IL-1α), thereby reducing neuroinflammation and promoting synaptic health .

Gastroenterological Applications

Regulation of Food Intake

Desulfated CCK-8 has been investigated for its role in regulating food intake and gastric emptying. Clinical trials demonstrated that intravenous infusions of desulfated CCK-8 significantly reduced food intake and delayed gastric emptying compared to saline controls. This suggests that desulfated CCK-8 amplifies satiety signals in response to gastric fullness, although gastric emptying itself may not mediate these effects .

Cardiovascular Applications

Atrial Natriuretic Peptide Secretion

In cardiovascular research, desulfated CCK-8 has been shown to influence the secretion of atrial natriuretic peptide (ANP). A study indicated that while sulfated CCK-8 enhances ANP secretion through specific signaling pathways, desulfated CCK-8 also plays a role but through different mechanisms. Specifically, it was found to activate phospholipase A2 signaling pathways, leading to increased arachidonic acid release and subsequent effects on cardiac dynamics .

Comparative Analysis of Cholecystokinin Forms

The following table summarizes key differences between sulfated and desulfated forms of cholecystokinin octapeptide regarding their biological activities:

Property Sulfated CCK-8 Desulfated CCK-8
Cognitive Effects Enhances cognitive functionsAlleviates cognitive impairment
Food Intake Regulation Reduces food intakeSignificantly reduces food intake
ANP Secretion Promotes ANP secretionModulates ANP secretion
Inflammatory Response Increases inflammatory cytokinesInhibits inflammatory pathways

Case Studies

  • Delayed Neurocognitive Recovery Study
    • Objective: Investigate the efficacy of desulfated CCK-8 in improving cognitive outcomes post-surgery.
    • Methodology: Aged mice underwent laparotomy followed by treatment with desulfated CCK-8.
    • Findings: Significant improvement in memory tasks and synaptic health was observed, indicating potential clinical applications for geriatric patients undergoing surgery .
  • Appetite Regulation Trial
    • Objective: Assess the impact of desulfated CCK-8 on food intake in healthy adults.
    • Methodology: Participants received intravenous infusions of desulfated CCK-8 or saline on separate days after a meal.
    • Findings: Infusions resulted in a marked decrease in food intake without affecting gastric emptying rates significantly .
  • Cardiac Function Study
    • Objective: Explore the effects of desulfated CCK-8 on atrial function and ANP secretion.
    • Methodology: Isolated rat atria were perfused with desulfated CCK-8.
    • Findings: Desulfated CCK-8 influenced atrial pressure dynamics and ANP levels through activation of specific signaling pathways .

Mechanism of Action

Cholecystokinin (27-33) (non-sulfated) exerts its effects by binding to cholecystokinin receptors (CCK1 and CCK2). These receptors are G-protein-coupled receptors that mediate various physiological responses. The binding of cholecystokinin (27-33) (non-sulfated) to these receptors inhibits the binding of [3H]naloxone in rat cerebellum membranes and inhibits electrically-stimulated contraction of isolated guinea pig ileum . This interaction can be reversed by naloxone .

Comparison with Similar Compounds

Discussion of Key Contrasts

  • Receptor specificity : The sulfate group in CCK-8s is essential for CCK-A receptor activation, making it a potent gastrointestinal agent. CCK-8d, with its CCK-B preference, is more relevant in CNS studies .
  • Synthetic analogs : Compounds like A-71623 challenge the traditional view that sulfation is mandatory for CCK-A activity, offering new therapeutic avenues .
  • Species variability : Rat and guinea pig models show divergent responses to CCK-8d in receptor binding, highlighting the need for cautious extrapolation to humans .

Biological Activity

Cholecystokinin octapeptide (CCK-8) is a neuropeptide that plays significant roles in various physiological processes, including digestion, appetite regulation, and modulation of pain. The desulfated form of CCK-8, known as CCK-8d, exhibits distinct biological activities compared to its sulfated counterpart (CCK-8s). This article reviews the biological activity of CCK-8d, focusing on its mechanisms of action, effects on various systems, and relevant research findings.

1. Overview of Cholecystokinin Octapeptide

Cholecystokinin (CCK) is produced by I cells in the intestinal mucosa and is involved in stimulating gallbladder contraction and pancreatic enzyme secretion. CCK exists in several forms, with CCK-8 being one of the most studied due to its potent biological effects. The octapeptide can be sulfated (CCK-8s) or desulfated (CCK-8d), with the former generally exhibiting stronger biological activity.

2.1 Receptor Interactions

CCK exerts its effects primarily through two types of receptors: CCK1 and CCK2 receptors. These G-protein-coupled receptors mediate various physiological responses:

  • CCK1 Receptors : Primarily involved in gastrointestinal functions and appetite regulation.
  • CCK2 Receptors : Associated with pain modulation and central nervous system activities.

Research has shown that CCK-8d does not activate these receptors as effectively as CCK-8s, leading to different physiological outcomes.

3.1 Effects on Gastrointestinal Function

Studies indicate that while CCK-8s promotes gallbladder contraction and pancreatic enzyme secretion, CCK-8d has a limited effect on these processes. For example, in isolated rat models, infusion of CCK-8d resulted in a significant decrease in atrial pulse pressure but did not enhance atrial natriuretic peptide (ANP) secretion as effectively as CCK-8s did .

3.2 Role in Appetite Regulation

CCK is known for its role as a satiety factor. Research comparing the effects of CCK-8 and its desulfated form revealed that while both can reduce meal size in animal models, only the sulfated form significantly increases the satiety ratio . This suggests that desulfation may impair the appetite-suppressing effects of CCK.

3.3 Neurological Implications

In the central nervous system (CNS), both forms of CCK have been implicated in modulating dopaminergic neurotransmission. However, studies suggest that CCK-8d may have a less pronounced effect compared to its sulfated counterpart . The modulation of dopamine release is crucial for understanding the role of CCK in behaviors related to addiction and reward.

4.1 Experimental Studies

A series of experiments involving isolated rat atria demonstrated the differential effects of CCK-8s and CCK-8d on ANP secretion and cardiac dynamics:

TreatmentANP SecretionAtrial Pulse Pressure
ControlBaselineBaseline
CCK-8sIncreasedDecreased
CCK-8dNo ChangeDecreased

These findings highlight that while both forms affect atrial dynamics, only CCK-8s significantly enhances ANP secretion .

4.2 Clinical Observations

Clinical observations have noted that reduced serum levels of CCK are associated with conditions such as celiac disease and short bowel syndrome, suggesting a potential therapeutic role for exogenous administration of either form of CCK in these contexts .

5. Conclusion

Cholecystokinin octapeptide (desulfated) presents a unique profile compared to its sulfated variant, particularly regarding gastrointestinal function and appetite regulation. While it retains some biological activity, its effectiveness is notably diminished in several key areas. Ongoing research into the specific mechanisms by which CCK-8d operates will enhance our understanding of its potential therapeutic applications and implications for metabolic health.

Q & A

Basic Research Questions

Q. How should researchers optimize solubility and storage conditions for Cholecystokinin Octapeptide (2-8) (desulfated) to maintain bioactivity?

  • Methodological Answer :

  • Solubility : Use anhydrous DMSO for stock solutions (≥100 mg/mL) to avoid hydrolysis. Pre-warm DMSO to 37°C to enhance dissolution, and avoid repeated freeze-thaw cycles to prevent peptide degradation .
  • Storage : Lyophilized peptides should be stored at ≤-20°C in airtight, light-protected vials. For long-term stability, aliquot working solutions and avoid exposure to humidity .

Q. What in vitro models are validated for studying Cholecystokinin Octapeptide (2-8) (desulfated)'s neuroprotective effects?

  • Methodological Answer :

  • Dorsal Root Ganglion (DRG) Neurons : Cultured rat DRG neurons treated with nitric oxide donors (e.g., sodium nitroprusside) can model oxidative stress. Pre-incubation with 10–100 nM CCK-8 (desulfated) reduces apoptosis, measured via caspase-3 assays .
  • Synaptosomal Preparations : Isolated rat brain synaptosomes are used to study calcium-dependent neurotransmitter release. CCK-8 (desulfated)-induced dopamine release can be quantified via HPLC .

Advanced Research Questions

Q. How can researchers differentiate between CCKA and CCKB receptor-mediated effects in experimental designs?

  • Methodological Answer :

  • Antagonist Co-Application : Use selective antagonists like devazepide (CCKA) and lorglumide (CCKB) in dose-ratio assays. For example, in guinea pig gallbladder assays, pre-treatment with devazepide blocks CCK-8 (desulfated)-induced contractions, confirming CCKA dominance in peripheral tissues .
  • Receptor Knockdown Models : siRNA targeting CCKB receptors in rat nucleus accumbens neurons reduces CCK-8 (desulfated)-mediated dopamine release, while CCKA knockdown has minimal effect .

Q. What experimental strategies resolve contradictions in CCK-8 (desulfated)'s dual modulation of dopamine release?

  • Methodological Answer :

  • Dose-Dependent Analysis : Low doses (1–10 nM) enhance dopamine release in rat nucleus accumbens via presynaptic CCKB receptors, while higher doses (>50 nM) inhibit release due to CCKA-mediated GABAergic interneuron activation .
  • Region-Specific Profiling : Use microdialysis in distinct brain regions (e.g., striatum vs. nucleus accumbens) to map receptor subtype distribution. CCKB dominates in the striatum, whereas CCKA is more active in the nucleus accumbens .

Q. How does CCK-8 (desulfated) interact with opioid pathways, and what methods quantify this cross-talk?

  • Methodological Answer :

  • Calcium Imaging in DRG Neurons : Co-application of CCK-8 (desulfated) and μ-opioid agonists (e.g., DAMGO) reverses opioid-induced inhibition of calcium currents. Patch-clamp recordings quantify current density changes .
  • Behavioral Assays : In rodent models of analgesia, CCK-8 (desulfated) administration (1–5 µg/kg, i.v.) attenuates morphine-induced analgesia, measurable via tail-flick latency tests .

Q. What mechanisms underlie CCK-8 (desulfated)'s anti-inflammatory effects in neurological injury models?

  • Methodological Answer :

  • Porcine CPR Model : Post-cardiac arrest, CCK-8 (desulfated) (0.1 mg/kg, i.v.) reduces serum TNF-α and IL-6 levels by 40–60% via NF-κB pathway inhibition. Neurological outcomes are assessed using the Pittsburgh Performance Score .
  • Microglial Cultures : LPS-stimulated microglia treated with CCK-8 (desulfated) (100 nM) show reduced ROS production, measured via DCFH-DA fluorescence .

Data Analysis and Interpretation

Q. How should researchers validate conflicting results in CCK-8 (desulfated) receptor binding assays?

  • Methodological Answer :

  • Schild Regression Analysis : Calculate pA2 values for antagonists to confirm competitive vs. non-competitive binding. For example, lorglumide’s pA2 of 6.8 in gallbladder assays indicates low-affinity CCKB binding, while devazepide’s pA2 of 9.2 confirms high-affinity CCKA interactions .
  • Radioligand Displacement : Use <sup>125</sup>I-CCK-8 in membrane preparations to quantify receptor density (Bmax) and affinity (Kd) across tissues .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.